2-Amino-3-cyclopropylpropanamide
Description
The compound features a cyclopropane ring attached to the β-carbon of a propanamide backbone, which likely confers unique steric and electronic characteristics. Cyclopropane rings are known for their high ring strain and rigidity, which can influence binding affinity in biological systems or stability in synthetic applications .
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-amino-3-cyclopropylpropanamide |
InChI |
InChI=1S/C6H12N2O/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H2,8,9) |
InChI Key |
JMYBAYSMFNBMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(C(=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Amino-3-hydroxypropanamide (A588460)
- Structure : Differs by replacing the cyclopropyl group with a hydroxyl (-OH) substituent.
- Properties: Molecular formula: C₃H₈N₂O₂ (vs. C₆H₁₀N₂O for 2-Amino-3-cyclopropylpropanamide, inferred). Purity: 95% (hydrochloride form: 97%) .
- Key Differences :
- The hydroxyl group increases polarity, enhancing water solubility but reducing lipophilicity compared to the cyclopropyl analog.
- Cyclopropane’s rigidity may improve metabolic stability in vivo, whereas the hydroxyl group could introduce hydrogen-bonding interactions in drug-receptor binding.
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide (Compound 8)
- Structure : Contains a cycloheptylpropyl chain and indole moiety, unlike the simpler cyclopropyl group in the target compound .
- Synthesis : Prepared via carbamate intermediates using CDI (1,1'-carbonyldiimidazole) and THF solvent, followed by deprotection .
- Indole moiety enables π-π stacking interactions, absent in this compound.
2-Amino-3-(1-methylcyclopropyl)propanoic Acid (GB54351)
- Structure: Propanoic acid derivative with a 1-methylcyclopropyl substituent .
- Properties :
- Key Differences :
- The carboxylic acid group (vs. amide in the target compound) increases acidity, altering ionization state and bioavailability.
- Methylcyclopropane may enhance steric hindrance, affecting enzyme-binding kinetics.
2-{[3-(Dimethylamino)propyl]amino}-N-(2-methoxyethyl)propanamide
- Structure: Features dimethylamino and methoxyethyl substituents, creating a branched, polar side chain .
- Properties :
- Key Differences: The dimethylamino group introduces basicity, while the methoxyethyl chain enhances solubility in polar solvents. Increased molecular complexity may reduce synthetic accessibility compared to this compound.
Data Table: Comparative Properties of Analogs
Research Implications and Gaps
- Stability : Cyclopropane’s strain may increase reactivity, necessitating stability studies under physiological conditions.
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